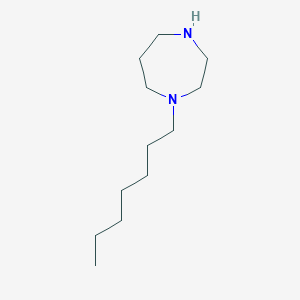

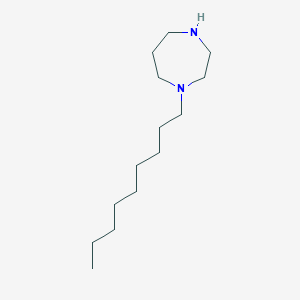

1-Heptyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and due to their medicinal importance, scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Synthesis Analysis

The synthesis of 1,4-diazepines has been a topic of interest for many researchers. A review on the synthesis of 1,4-diazepines discusses the synthetic schemes and reactivity of 1,4-diazepines . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Chemical Reactions Analysis

1,4-Diazepines have been studied for their chemical reactions. A review summarizes the abundant literature on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives . Another study describes a one-pot synthesis of benzo[b][1,4]diazepines via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation .Orientations Futures

The synthesis of 1,4-diazepines from N-propargylamines has undergone explosive growth in recent years, indicating potential future directions in the field . Additionally, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Mécanisme D'action

Target of Action

1-Heptyl-1,4-diazepane is a derivative of the 1,4-diazepine family . The primary targets of 1,4-diazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) . GABA is the chief inhibitory neurotransmitter in the CNS and plays a crucial role in reducing neuronal excitability .

Mode of Action

This compound, like other 1,4-diazepines, interacts with GABA receptors, enhancing the activity of GABA . This enhancement results in increased inhibitory effects on neuronal excitability, leading to sedative, muscle relaxant, anxiolytic, and anticonvulsant properties .

Biochemical Pathways

It is known that 1,4-diazepines influence the gabaergic system . By enhancing GABA activity, these compounds can affect various downstream effects, including decreased anxiety, alleviation of seizures, and induction of sleep .

Pharmacokinetics

1,4-diazepines, in general, are known to have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other 1,4-diazepines. These effects include reduced neuronal excitability, leading to calming effects on the nervous system . .

Propriétés

IUPAC Name |

1-heptyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-10-14-11-7-8-13-9-12-14/h13H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOXOBRAZUAPLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)

![1-{[(2,6-dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B6353229.png)